

# N-Methylvaline: A Technical Guide to its Chemical Properties, Structure, and Applications

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## Compound of Interest

Compound Name: **N-Methylvaline**

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## Introduction

**N-Methylvaline** is a derivative of the essential amino acid valine, characterized by the presence of a methyl group on the alpha-amino group. This modification imparts unique chemical and physical properties that are of significant interest in the fields of peptide chemistry, drug design, and development. The strategic incorporation of N-methylated amino acids into peptides can enhance their therapeutic potential by improving proteolytic stability, increasing cell permeability, and constraining conformational flexibility. This guide provides an in-depth overview of the chemical properties, structure, synthesis, and analysis of **N-Methylvaline**, with a focus on its relevance to researchers and professionals in the life sciences.

## Chemical and Physical Properties

**N-Methylvaline** exists as different stereoisomers, with N-Methyl-L-valine being the most common in biochemical contexts. The physicochemical properties of N-Methyl-L-valine are summarized in the table below. While experimental data for some properties, such as the melting and boiling points of the free acid, are not readily available in the literature, data for related compounds and computed values provide valuable insights.

Property	Value	Source
Molecular Formula	C6H13NO2	<a href="#">[1]</a>
Molecular Weight	131.17 g/mol	<a href="#">[1]</a>
IUPAC Name	(2S)-3-methyl-2-(methylamino)butanoic acid	<a href="#">[1]</a>
CAS Number	2480-23-1 (L-form)	<a href="#">[1]</a>
	88930-14-7 (D-form)	
	2566-32-7 (DL-form)	
Appearance	White to off-white powder or solid	<a href="#">[2]</a>
Melting Point	175-180 °C (hydrochloride salt)	<a href="#">[3]</a>
Solubility	Water: 100 mg/mL (with sonication)	<a href="#">[4]</a>
Optical Activity ([ $\alpha$ ]/D)	+25.0° ± 1.0° (c = 1 in 1 M HCl)	<a href="#">[2]</a>
pKa (Carboxyl)	Not available	
pKa (Amino)	Not available	

## Chemical Structure

The structure of **N-Methylvaline** is based on the valine scaffold, with a methyl group substituting one of the hydrogens of the primary alpha-amino group. This substitution to a secondary amine has significant implications for its chemical reactivity and the conformation of peptides containing it.

Caption: 2D chemical structure of N-Methyl-L-valine.

The key structural features include:

- A chiral alpha-carbon, leading to D and L enantiomers.
- An isopropyl side chain, rendering the amino acid hydrophobic.
- A secondary amine in the backbone, which influences peptide conformation and hydrogen bonding capacity.

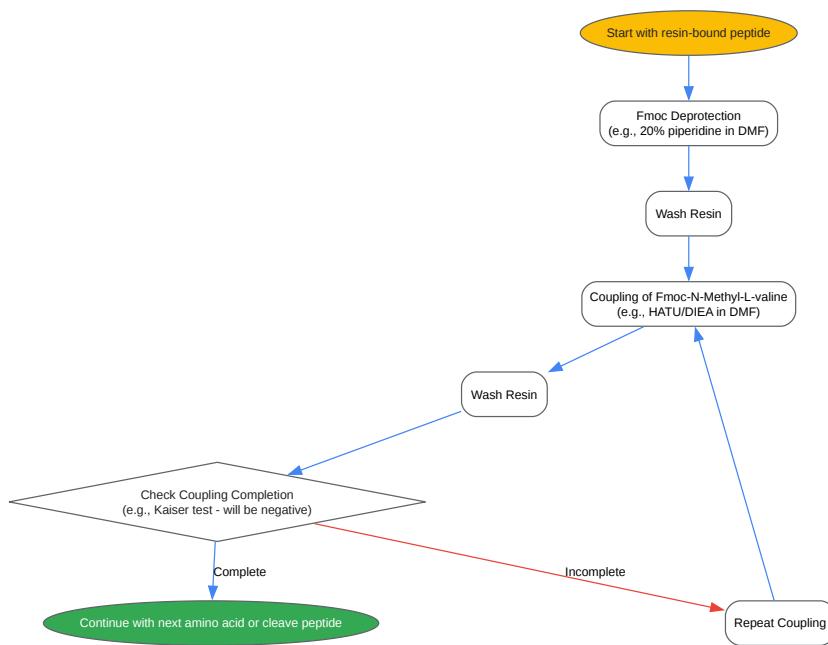
## Experimental Protocols

### Synthesis of N-Methyl-L-valine

The synthesis of N-methylated amino acids can be challenging due to the potential for over-methylation and racemization. A common approach for the synthesis of N-methylated amino acids is reductive amination. While a specific protocol for the mono-methylation of L-valine to N-Methyl-L-valine is not detailed in the provided results, the Eschweiler-Clarke reaction for the synthesis of N,N-Dimethyl-L-Valine proceeds through N-Methyl-L-valine as an intermediate[5]. This suggests that controlling the stoichiometry of formaldehyde and the reaction conditions could potentially yield the mono-methylated product.

A more controlled and widely used method in the context of peptide synthesis is the use of pre-synthesized and protected N-methylated amino acids, such as Fmoc-N-methyl-L-valine.

General Workflow for Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-N-Methyl-L-valine:



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Caption: Workflow for incorporating Fmoc-N-Methyl-L-valine in SPPS.

## Analytical Methods

The analysis and characterization of **N-Methylvaline** and peptides containing it can be performed using a variety of standard analytical techniques.

- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for assessing the purity of **N-Methylvaline** and related peptides. Due to the polarity of the free amino acid, derivatization or the use of ion-pairing agents may be necessary for optimal retention and resolution[6].
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of **N-Methylvaline** and to sequence peptides containing this modified residue. Electrospray ionization (ESI) is a suitable ionization technique[7].
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are powerful tools for the structural elucidation of **N-Methylvaline** and for confirming its

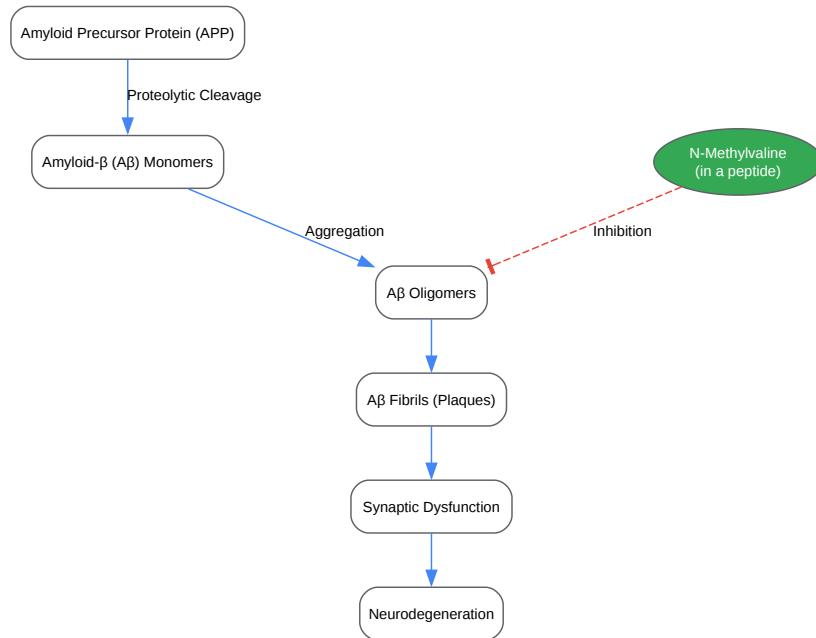
incorporation into a peptide chain. The N-methyl group gives a characteristic signal in the  $^1\text{H}$  NMR spectrum[6].

## Role in Drug Development and Research

The incorporation of **N-Methylvaline** into peptide-based drug candidates is a strategy employed to overcome some of the inherent limitations of peptides as therapeutic agents.

- Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases to the adjacent peptide bond, thereby increasing the peptide's resistance to enzymatic degradation and prolonging its *in vivo* half-life.
- Enhanced Membrane Permeability: The methylation of the amide nitrogen reduces its hydrogen bonding capacity and increases the lipophilicity of the peptide, which can lead to improved cell membrane permeability and oral bioavailability[5].
- Conformational Constraint: The steric bulk of the N-methyl group restricts the rotation around the peptide backbone, reducing the conformational flexibility of the peptide. This can pre-organize the peptide into its bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.
- Alzheimer's Disease Research: N-methylated amino acids have been investigated for their potential therapeutic role in Alzheimer's disease. They have been shown to inhibit the fibrillogenesis of  $\beta$ -amyloid peptides, a key event in the pathology of the disease. By disrupting the formation of amyloid plaques, **N-Methylvaline**-containing peptides may offer a novel therapeutic avenue[2].

Conceptual Signaling Pathway of **N-Methylvaline** in Alzheimer's Disease:



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Caption: Proposed mechanism of **N-Methylvaline** in Alzheimer's.

## Conclusion

**N-Methylvaline** is a valuable building block for medicinal chemists and drug developers. Its unique structural and chemical properties, arising from the methylation of the alpha-amino group, offer a powerful tool to enhance the drug-like characteristics of peptide therapeutics. The ability to improve proteolytic stability, enhance cell permeability, and modulate conformation makes **N-Methylvaline** a key component in the design of next-generation peptide-based drugs. Further research into the synthesis and application of **N-Methylvaline** and other N-methylated amino acids will undoubtedly continue to expand their role in addressing a wide range of therapeutic challenges.

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- To cite this document: BenchChem. [N-Methylvaline: A Technical Guide to its Chemical Properties, Structure, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b554803#n-methylvaline-chemical-properties-and-structure>]

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